N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine
Description
Properties
IUPAC Name |
4-[3-(dimethylamino)phenoxy]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-9-14(7-8-15(11)16)18-13-6-4-5-12(10-13)17(2)3/h4-10H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUVWFLFJBJTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC(=C2)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine typically involves the reaction of 4-amino-3-methylphenol with 3-bromophenyl-N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is C15H18N2O, with a molecular weight of 242.32 g/mol. Its structure features a dimethylamine group attached to a phenoxy linkage, which contributes to its unique chemical behavior and biological activity.
Applications in Organic Synthesis
Reagent in Organic Chemistry
this compound serves as a reagent in various organic synthesis reactions. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for synthesizing complex organic molecules. This compound can facilitate the formation of new carbon-nitrogen bonds, which are crucial in creating pharmaceuticals and agrochemicals.
Case Study: Synthesis of Novel Compounds
In a recent study, researchers utilized this compound to synthesize novel Schiff base ligands. These ligands exhibited significant antioxidant properties, demonstrating the compound's versatility as a building block in synthetic chemistry.
Biological Applications
Proteomics Research
One of the most prominent applications of this compound lies in proteomics. The compound is employed to study protein interactions, aiding in the understanding of biochemical pathways and cellular processes. Its interaction with specific proteins can influence signaling pathways, potentially leading to therapeutic insights.
Case Study: Protein Interaction Studies
Research has shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways. For instance, studies indicated that this compound interacts with cytochrome P450 enzymes, affecting drug metabolism and bioavailability, which is crucial for pharmacological applications .
Mechanism of Action
The mechanism of action of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Substituent Position: The position of methyl (e.g., 3-methyl vs. 2-methyl) significantly affects steric interactions and electronic distribution. For example, the 3-methyl group in the primary compound may offer better steric protection to the amino group compared to the 2-methyl analogue .
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in CAS 1171438-47-3 increases lipophilicity (logP) and may enhance membrane permeability but reduce aqueous solubility .
- Linker Modifications : Ethoxy (CAS 221198-82-9) and propoxy (CAS 801190-26-1) linkers influence conformational flexibility and bioavailability. Longer linkers (e.g., propoxy) may improve binding to hydrophobic targets .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl-substituted analogues exhibit higher logP values due to the hydrophobic -CF₃ group, whereas the methyl-substituted compounds (e.g., CAS 946698-68-6) balance moderate lipophilicity with better solubility .
Biological Activity
N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, therapeutic potential, and safety profile is crucial for its development as a pharmaceutical agent. This article presents a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 272.35 g/mol
The presence of the amino and phenoxy groups in its structure suggests potential interactions with various biological targets, including enzymes and receptors.
Research indicates that compounds with similar structures often interact with key biological pathways. The amino group may facilitate hydrogen bonding with target proteins, while the dimethylamine moiety could enhance lipophilicity, aiding in cellular penetration.
Anticancer Activity
Studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation control .
A recent study evaluated the anticancer effects of various synthesized derivatives, revealing that some exhibited IC values as low as 2.44 µM against LoVo cancer cells . This suggests that this compound may possess similar properties worth investigating.
Antioxidant Activity
The antioxidant potential of this compound has been examined through various assays. Compounds with similar scaffolds have shown promising results in scavenging free radicals and reducing oxidative stress markers. The ferric reducing antioxidant power (FRAP) assay indicated significant antioxidant activity in related derivatives .
Case Studies
- In vitro Studies : An investigation into the effects of this compound on human dermal fibroblasts revealed moderate toxicity, suggesting a need for further exploration into its safety profile .
- Animal Models : In vivo studies using murine models demonstrated that related compounds could inhibit LPS-induced TNF-alpha release, indicating anti-inflammatory properties that might be beneficial in treating conditions like rheumatoid arthritis .
Data Tables
| Activity Type | IC (µM) | Biological Target |
|---|---|---|
| Anticancer (LoVo cells) | 2.44 | Cell proliferation inhibition |
| Antioxidant (DPPH assay) | 0.091 | Free radical scavenging |
| Anti-inflammatory | Not specified | TNF-alpha release inhibition |
Q & A
Q. What synthetic strategies are recommended for preparing N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or aromatic amines. For example, a two-step approach could adapt methods from structurally similar compounds:
Coupling Reaction : React 4-amino-3-methylphenol with 3-bromophenyl dimethylamine under Ullmann or Buchwald-Hartwig conditions to form the phenoxy linkage .
Amine Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or phthaloyl groups to protect the amino group during synthesis, followed by acidic deprotection to avoid side reactions .
Purity optimization includes column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water. Analytical HPLC with UV detection (λ = 254 nm) ensures >98% purity .
Q. How can the molecular structure and electronic properties of this compound be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., phenoxy linkage, dimethylamine groups). Aromatic protons appear as multiplet signals between δ 6.5–7.5 ppm, while dimethylamine protons resonate as a singlet near δ 2.2–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and isotopic pattern .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties like HOMO-LUMO gaps and charge distribution .
Q. What analytical techniques are critical for characterizing stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C/75% relative humidity for 28 days. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to determine decomposition thresholds .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-amino-3-methylphenoxy group influence receptor binding or catalytic activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare activity of derivatives (e.g., methyl vs. bulkier substituents) in receptor assays (e.g., 5-HT6 or adrenergic receptors). Use radioligand binding assays (e.g., -labeled antagonists) to quantify affinity .
- Molecular Docking : Simulate interactions with receptor binding pockets (e.g., using AutoDock Vina). The methyl group may enhance hydrophobic interactions, while the amino group participates in hydrogen bonding .
Q. How can contradictions in reported biological activity (e.g., agonist vs. antagonist effects) be resolved?
- Methodological Answer :
- Assay Optimization : Standardize conditions (e.g., cell lines, incubation time, agonist/antagonist controls) to minimize variability. For example, discrepancies in 5-HT6 receptor activity may arise from differences in cell membrane preparation (native vs. transfected HEK293 cells) .
- Metabolite Screening : Use LC-MS to detect active metabolites that might alter observed effects in vivo vs. in vitro .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer :
- Chiral Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC.
- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during key coupling steps .
Q. How do solvent polarity and reaction kinetics affect the formation of undesired byproducts (e.g., dimerization)?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediates. Polar aprotic solvents (e.g., DMF) may stabilize transition states but increase dimerization risk .
- Byproduct Isolation : Use preparative TLC or flash chromatography to isolate dimers. Characterize via NMR (e.g., upfield shifts due to restricted rotation) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or logP values?
- Methodological Answer :
- Standardized Protocols : Follow OECD guidelines for logP determination (e.g., shake-flask method with octanol/water partitioning).
- Solvent Purity : Ensure solvents are degassed and free from surfactants. Conflicting solubility data may arise from polymorphic forms; characterize crystallinity via X-ray diffraction (XRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
